molecular formula C31H42O10 B1254611 Papulacandin D

Papulacandin D

Cat. No.: B1254611
M. Wt: 574.7 g/mol
InChI Key: XKSZJTQIZHUMGA-HPZFVNCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Discovery and Development

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. mdpi.commdpi.com The ongoing challenge of drug-resistant pathogens has intensified the search for novel antimicrobial agents, with a particular focus on compounds with unique mechanisms of action. asm.orgscielo.br Within this context, natural products that target essential and specific pathways in microorganisms, such as the fungal cell wall, are of significant interest. scielo.brbeilstein-journals.org The fungal cell wall, a structure absent in mammalian cells, presents an ideal target for the development of selective antifungal therapies. scielo.brscielo.br Papulacandin D belongs to a class of glycolipid natural products that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. beilstein-journals.orgnih.gov This targeted action makes the papulacandin family, and by extension this compound, a subject of considerable research in the quest for new and effective antifungal drugs. asm.orgnih.gov

Historical Overview of this compound Isolation and Initial Characterization from Microbial Sources

The discovery of the papulacandins (B1234519) was a result of screening programs aimed at identifying new antibiotics from microbial sources. davidmoore.org.uk These efforts led to the isolation of a complex of antifungal compounds from the fermentation broth of a deuteromycetous fungus. nih.gov

Discovery from Papularia sphaerosperma

In 1977, a group of researchers reported the isolation of a new antibiotic complex, named papulacandin, from a strain of Papularia sphaerosperma. davidmoore.org.uknih.gov This complex was found to be active against Candida albicans and other yeasts. davidmoore.org.uknih.gov Through chromatographic techniques, the complex was separated into five structurally related components: papulacandins A, B, C, D, and E. davidmoore.org.uknih.gov Papulacandins A, B, and C were identified as the major components with strong antifungal activity, while this compound and E were minor components with lower activity. davidmoore.org.uk

Place within the Papulacandin Family of Glycolipid Antifungal Agents

The papulacandins are a family of glycolipid antibiotics characterized by a unique benzannulated spiroketal core. scielo.brbeilstein-journals.org this compound is structurally the simplest member of this family. scielo.brscielo.br It consists of a D-glucose derivative and is notably devoid of the fatty acid at the C-6' position that is present in other members of the family like papulacandins A, B, and C. scielo.brresearchgate.net While Papulacandin B is the most potent compound in the family, the simpler structure of this compound has made it an attractive target for total synthesis and the creation of synthetic analogs for structure-activity relationship studies. scielo.brscielo.brnih.gov

Table 1: The Papulacandin Family

Compound Key Structural Features Relative Activity
Papulacandin A Disaccharide core with two fatty acid chains High
Papulacandin B Disaccharide core with two fatty acid chains Highest
Papulacandin C Disaccharide core with two fatty acid chains High
This compound Monosaccharide core with one fatty acid chain Lower

Significance of this compound as a Biochemical Probe in Fungal Biology Research

This compound and its family members serve as crucial biochemical tools for studying the biosynthesis and function of the fungal cell wall. nih.govd-nb.info Their specific mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, allows researchers to probe the intricacies of this essential enzymatic process. beilstein-journals.orgnih.govnih.gov By observing the effects of these compounds on fungal cells, such as the bursting of growing buds, scientists can gain insights into the dynamics of cell wall construction and integrity. davidmoore.org.uk Furthermore, the synthesis of this compound analogs and derivatives allows for the investigation of the structural requirements for antifungal activity, helping to delineate which parts of the molecule are essential for binding to the target enzyme and for penetrating the fungal cell. beilstein-journals.orgresearchgate.net This makes this compound a valuable probe in the ongoing effort to understand fungal biology and to develop new antifungal strategies. nih.govd-nb.info

Table 2: Research Applications of this compound

Application Area Research Focus Key Findings
Mechanism of Action Studies Inhibition of β-(1,3)-D-glucan synthase Papulacandins specifically target this enzyme, leading to cell wall disruption. beilstein-journals.orgnih.govwikipedia.org
Structure-Activity Relationship (SAR) Studies Synthesis of analogs to determine essential structural motifs The long fatty acid chain is crucial for biological activity, while the galactose and short fatty acid are important for cell penetration. researchgate.net

| Fungal Cell Biology | Investigating the process of cell wall synthesis and maintenance | Papulacandin treatment causes lysis of growing fungal cells, highlighting the dynamic nature of the cell wall. davidmoore.org.uk |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H42O10

Molecular Weight

574.7 g/mol

IUPAC Name

[(3S,3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19-,23-,25+,28+,29-,30+,31-/m0/s1

InChI Key

XKSZJTQIZHUMGA-HPZFVNCBSA-N

Isomeric SMILES

CC[C@H](C)CC/C=C/C=C(\C)/[C@H](C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Canonical SMILES

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Synonyms

papulacandin A
papulacandin C
papulacandin D
papulacandin E
papulacandins

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Papulacandins

Identification of Producer Organisms and Fermentation Strategies

The papulacandins (B1234519) were initially isolated from the filamentous fungus Papularia sphaerosperma. acs.orgdavidmoore.org.ukmdpi.com This organism has been the primary source for the discovery and study of these antifungal compounds. acs.orgdavidmoore.org.ukmdpi.com

Role of Papularia sphaerosperma and other Fungal Strains

Papularia sphaerosperma (PERS.), HOHNEL is identified as a key producer of the papulacandin complex, including papulacandins A, B, C, D, and E. davidmoore.org.uk While P. sphaerosperma produces a mixture of these compounds, papulacandins D and E are typically minor components with lower activity compared to the major components A, B, and C. davidmoore.org.uk Other fungal strains have also been found to produce related papulacandin-class antibiotics, such as Fusarium sambucinum, which produces fusacandins A and B. researchgate.netbocsci.com

Optimization of Production for Research Purposes

For the optimal production of papulacandins from Papularia sphaerosperma, specific fermentation conditions have been developed. A well-sporulated agar (B569324) slant culture is used as a seed culture, which is then used to inoculate a nutrient broth containing 2% soybean and 2% mannitol, with the pH adjusted to 8.2 before sterilization. davidmoore.org.uk The fermentation is typically carried out with shaking at 250 r.p.m. and 23°C for 48 hours for preculture, followed by inoculation into a larger fermenter. davidmoore.org.uk Optimal production of papulacandins has been observed after approximately 60 hours, when the pH of the culture broth reaches 6.7. davidmoore.org.uk Isolation of the antibiotic complex involves extraction from both the culture filtrate and the mycelium at pH 8.6 using ethyl acetate (B1210297) and methanol, respectively. davidmoore.org.uk

Elucidation of Biosynthetic Precursors and Pathway Intermediates

The biosynthesis of papulacandins follows a convergent strategy involving five components: an aromatic ring, glucose, galactose, a medium-chain fatty acid, and a long-chain fatty acid. acs.org The challenging tricyclic benzannulated spiroketal core, a key determinant of activity, is formed through a process initiated by the C-glycosylation of 5-(hydroxymethyl)resorcinol. acs.orgnih.gov A linear polyketide chain is synthesized and attached to the aryl-glucoside. acs.orgnih.govresearcher.lifex-mol.net Papulacandin D, being the simplest member, is a derivative of a D-glucose unit and lacks a fatty acid at the C-6' position. nih.govresearchgate.net The long fatty acid residue is considered essential for biological activity. mdpi.comresearchgate.net

Characterization of Key Biosynthetic Enzymes and Gene Clusters

Recent studies have identified a putative biosynthetic gene cluster (named ppc) in Codinaeella minuta (formerly Dictyochaeta simplex), a papulacandin-producing fungus, containing 10 proposed biosynthetic genes. acs.org These gene clusters are typically organized contiguously on the chromosome and encode the enzymes required for the biosynthetic pathway. dntb.gov.uamdpi.complos.org

The ppc gene cluster includes genes encoding a nonreducing polyketide synthase (NRPKS, PpcA), a decarboxylase (PpcB), two P450 monooxygenases (PpcC and PpcI), two glycosyltransferases (PpcD and PpcG), an Fe(II)/α-ketoglutarate-dependent oxygenase (αKGD) (PpcE), a highly reducing polyketide synthase (HRPKS) with a terminal carnitine acyl-transferase-like domain (PpcF), an acyltransferase (PpcH), and a major facilitator superfamily (MFS) transporter (PpcJ). acs.org

Polyketide Synthase Involvement in Linear Chain Assembly

Polyketide synthases (PKSs) play a crucial role in the biosynthesis of the papulacandin structure, specifically in the assembly of the linear polyketide chain. acs.orgnih.govresearcher.lifex-mol.netresearchgate.net The ppc gene cluster contains both a nonreducing polyketide synthase (PpcA) and a highly reducing polyketide synthase (PpcF). acs.org PpcF is noted as being fused at its C-terminus to a carnitine O-acyltransferase (cAT) domain, which is involved in attaching the polyketide product to the aryl-glucoside. acs.orgnih.govresearcher.lifefigshare.com This represents a unique instance of a PKS directly esterifying its polyketide chain to an aryl C-glycoside. acs.org

Role of Fe(II)/α-Ketoglutarate-Dependent Oxygenases in Spirocyclization

The formation of the characteristic benzannulated spiroketal core of papulacandins is a critical step catalyzed by specific enzymes. acs.orgnih.govresearcher.liferesearchgate.netfigshare.comscilit.com Research indicates that a Fe(II)/α-ketoglutarate-dependent oxygenase, specifically PpcE in the ppc gene cluster, is responsible for catalyzing the spirocyclization process following the C-glycosylation of 5-(hydroxymethyl)resorcinol. acs.orgnih.govresearcher.lifefigshare.comscilit.com This class of enzymes is known to be involved in various oxidative reactions in natural product biosynthesis. acs.org

Here is a table summarizing some of the key enzymes identified in the papulacandin biosynthetic pathway:

Enzyme ClassProposed Role in Papulacandin BiosynthesisCorresponding Gene (in ppc cluster)
Nonreducing Polyketide Synthase (NRPKS)Synthesis of an aromatic precursorPpcA
Highly Reducing Polyketide Synthase (HRPKS)Synthesis of a linear polyketide chain and attachment to aryl-glucosidePpcF
DecarboxylaseLikely involved in modifying a precursorPpcB
P450 MonooxygenaseInvolved in oxidative modificationsPpcC, PpcI
GlycosyltransferaseCatalyzes glycosylation stepsPpcD, PpcG
Fe(II)/α-Ketoglutarate-Dependent OxygenaseCatalyzes spirocyclizationPpcE
AcyltransferaseInvolved in esterification with fatty acidsPpcH
Major Facilitator Superfamily (MFS)Likely involved in transport of papulacandinsPpcJ

Enzymatic Steps for Aryl-Glucoside Formation

A key step in the biosynthesis of papulacandins is the formation of the aryl-glucoside linkage. This involves the C-glycosylation of 5-(hydroxymethyl)resorcinol. acs.orgfigshare.comacs.org This process initiates the formation of the tricyclic benzannulated spiroketal core, a defining structural feature of papulacandins. acs.orgfigshare.comacs.org Following the C-glycosylation, a spirocyclization reaction occurs, catalyzed by a Fe(II)/α-ketoglutarate-dependent oxygenase, specifically identified as PpcE in the context of papulacandin biosynthesis. acs.orgfigshare.comacs.org

The linear polyketide chain, another component of the papulacandin structure, is synthesized by a polyketide synthase. acs.orgfigshare.comacs.org This polyketide synthase is fused with a C-terminal acyltransferase domain, which is involved in installing the polyketide chain onto the aryl-glucoside core. acs.orgfigshare.comacs.org

Chemoenzymatic Approaches for Biosynthetic Pathway Engineering

Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations to access natural products and their analogs. While the provided search results primarily detail the total synthesis of this compound and the enzymatic steps within its natural biosynthesis, they also touch upon the potential for manipulating these pathways. The elucidation of the biosynthetic gene cluster and the characterization of the enzymes involved, such as PpcE for spirocyclization and the polyketide synthase with its acyltransferase domain, lay the groundwork for potential chemoenzymatic engineering. acs.orgnih.govfigshare.comacs.org Understanding the specific enzymatic steps allows for the possibility of modifying these enzymes or using them in vitro to produce novel papulacandin analogs or intermediates that may be challenging to synthesize solely through chemical means. acs.orgnih.govfigshare.comacs.org

Research on the synthesis of this compound analogs often involves chemical strategies to construct the aryl-C-glycoside moiety, sometimes utilizing palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netbeilstein-journals.org These synthetic efforts, while not strictly chemoenzymatic pathway engineering in the sense of manipulating the fungal biosynthesis, highlight the chemical challenges of the structure and provide methods that could potentially be integrated with enzymatic steps in a chemoenzymatic synthesis strategy. For instance, synthesizing the aryl-glycoside core chemically and then using biosynthetic enzymes to attach fatty acid chains or modify the structure could be a potential chemoenzymatic approach. The total synthesis of this compound has been achieved through multi-step chemical routes, demonstrating the complexity of the molecule and the value of potentially simpler enzymatic or chemoenzymatic routes. nih.govresearchgate.netnih.gov

Structural Elucidation and Advanced Chemical Synthesis of Papulacandin D

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation

The structural elucidation of Papulacandin D has relied heavily on advanced spectroscopic and crystallographic techniques to confirm its complex architecture, including the spirocyclic system and the configuration of its stereocenters.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in determining the planar structure and relative stereochemistry of this compound. Analysis of 1H and 13C NMR spectra provides detailed information about the types of protons and carbons present, their chemical environments, and their connectivity. Techniques such as COSY, HSQC, HMBC, and NOESY are employed to correlate signals and build a comprehensive picture of the molecular framework. scielo.brscispace.comacs.org

Specific NMR data for this compound and related analogs have been reported, including chemical shifts (δ) in ppm and coupling constants (J) in Hertz, typically measured in deuterated solvents like CDCl3 or DMSO-d6. researchgate.netscielo.br These data are compared with calculated values and data from known compounds to confirm structural assignments.

An example of reported NMR data for this compound includes signals in the 1H NMR spectrum around δ 9.90 (aldehyde proton), aromatic protons between δ 7.24 and 7.42, and various signals for the sugar and fatty acid chain protons. scielo.br 13C NMR data show characteristic signals for carbonyl carbons (e.g., δ 190.9 for the aldehyde), aromatic carbons, and the carbons of the sugar and fatty acid moieties. researchgate.netscielo.br

Absolute Configuration Assignment using Degradation and Synthesis

Determining the absolute configuration of the stereogenic centers in this compound is a critical aspect of its structural elucidation. This has been achieved through a combination of degradation studies and asymmetric synthesis.

Degradation reactions involve breaking down the complex molecule into smaller, simpler fragments with known absolute configurations. By correlating the stereochemistry of these fragments to the original molecule, the absolute configuration of key centers can be assigned. researchgate.netmdpi.com

Synthetic approaches have also played a vital role. By synthesizing fragments or the entire molecule using stereoselective reactions with known outcomes, the absolute configuration can be unequivocally established. For instance, the absolute configuration of the C(7'') and C(14'') stereogenic centers in the fatty acid side chain was assigned through synthesis involving precursors derived from L-isoleucine and the use of kinetic resolution. researchgate.netnih.govacs.org Comparisons of spectroscopic data, such as optical rotation and CD spectroscopy, of synthetic intermediates and the final product with those of the natural product are essential for confirming the absolute configuration. psu.edu

Total Synthesis Strategies for this compound

The total synthesis of this compound presents significant synthetic challenges due to its complex structure, including the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid chain with multiple stereocenters. Several total synthesis strategies have been developed, each employing different key transformations and retrosynthetic disconnections. researchgate.netnih.govresearchgate.netacs.orgpsu.edunih.govorganic-chemistry.orguni-muenchen.deuwo.cabeilstein-journals.orgacs.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into more manageable fragments. A common strategy is to disconnect the molecule at the ester linkage between the spirocyclic glycopyranoside core and the fatty acid side chain. This divides the synthesis into two major parts: the construction of the spirocyclic C-arylglycopyranoside and the synthesis of the polyunsaturated fatty acid side chain. researchgate.netnih.govpsu.edunih.gov

Further disconnections within the spirocyclic unit often target the C-aryl glycosidic bond, which is a key challenge due to the hindered nature of the aromatic ring and the need for stereocontrol at the anomeric center. nih.govnih.gov Disconnections in the fatty acid side chain are planned to allow for the stereocontrolled installation of the double bonds and the hydroxyl and methyl stereocenters. nih.govntu.edu.sg

Key strategic transformations identified in retrosynthetic analyses include palladium-catalyzed cross-coupling reactions for forming the C-aryl bond, stereoselective allylation reactions, and methods for constructing the spiroketal. researchgate.netnih.govnih.govorganic-chemistry.orgnih.gov

Stereoselective Synthesis of Major Fragments

The stereoselective synthesis of the major fragments is crucial for the successful total synthesis of this compound. This involves controlling the configuration of multiple stereocenters in both the spirocyclic core and the fatty acid side chain. scispace.compsu.edu

Stereoselective methods are employed to install chiral centers and define the geometry of double bonds. For the fatty acid side chain, approaches have included asymmetric hydrogenation to set the configuration of the C(14'') stereocenter and Lewis base-catalyzed enantioselective allylation reactions to control the stereochemistry at C(7''). nih.govorganic-chemistry.org

The construction of the spirocyclic C-arylglycopyranoside moiety is a particularly challenging aspect of the total synthesis. Various strategies have been developed for assembling this complex unit.

One approach involves the condensation of an aryllithium reagent with a protected gluconolactone (B72293) derivative, followed by acid-catalyzed spirocyclization. researchgate.netpsu.edu Another strategy utilizes palladium-catalyzed coupling reactions. This includes palladium-catalyzed, organosilanolate-based cross-coupling of a glucal silanol (B1196071) with a sterically hindered aromatic iodide, followed by oxidative spiroketalization. researchgate.netnih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov This method is notable for assembling the entire carbon skeleton of the spiroketal portion in a single transformation. nih.gov

Other methods for constructing the spirocyclic core have explored the use of palladium(0) catalyzed coupling of a 1-(tributylstannyl)-D-glucal derivative with an aryl bromide and oxidative spirocyclization, as well as approaches starting from D-gluconolactone derivatives. psu.edu Sharpless catalytic asymmetric dihydroxylation reactions on 5-aryl-2-vinylfurans have also been investigated as a route to spiroketal precursors. researchgate.netacs.org

The choice of protecting groups is critical in these synthetic sequences to ensure compatibility with the various reaction conditions and to allow for late-stage deprotection. nih.govnih.gov

Key Synthetic Transformations in this compound Total Synthesis

TransformationDescriptionFragment ConstructedReference(s)
Palladium-catalyzed cross-coupling (silanolate-aryl iodide)Forms the C-aryl bond of the spirocyclic core.Spirocyclic Glycopyranoside researchgate.netnih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov
Enantioselective allylationSets the stereochemistry at C(7'') in the fatty acid side chain.Fatty Acid Side Chain nih.govnih.govorganic-chemistry.orgacs.org
Oxidative spiroketalizationForms the spirocyclic system after C-aryl coupling.Spirocyclic Glycopyranoside researchgate.netnih.govbeilstein-journals.org
Condensation of aryllithium with gluconolactoneAlternative method for constructing the spiroketal core.Spirocyclic Glycopyranoside researchgate.netpsu.edu
Asymmetric hydrogenationSets the stereochemistry at C(14'') in the fatty acid side chain.Fatty Acid Side Chain organic-chemistry.org
Sharpless asymmetric dihydroxylationExplored for synthesizing spiroketal precursors.Spirocyclic Glycopyranoside researchgate.netacs.org

Reported NMR Data for this compound (Example)

NucleusSolventFrequency (MHz)Selected Chemical Shifts (δ ppm)
1HCDCl3200 or 4009.90 (s, CHO), 7.42 (d), 7.24 (d)
13CCDCl350 or 100190.9 (CHO), 170.5 (ester C=O)

This compound is a naturally occurring antifungal agent isolated from the fungus Papularia sphaerosperma. beilstein-journals.orgscielo.brscielo.br It is a member of the papulacandin family, which are known to inhibit the synthesis of (1,3)-β-D-glucan, a crucial structural component of the fungal cell wall. beilstein-journals.orgscielo.brscielo.br this compound is structurally characterized as a C-arylglycosidic spiroketal esterified at the O-3' hydroxyl group with a tetra-unsaturated fatty acyl side chain. rsc.org It is considered the simplest member of the papulacandin family, lacking a fatty acid at the C-6' position, which is present in other papulacandins (B1234519) like Papulacandin A, B, and C. scielo.brscielo.br

Structural elucidation efforts have confirmed the key features of this compound, including the benzannulated spiroketal unit and the polyunsaturated fatty acid side chain. beilstein-journals.orgacs.org Early studies aimed to establish the absolute stereochemistry of the acyl side chain, particularly at the C-7'' hydroxyl and C-14'' methyl groups. rsc.org Degradation studies and comparisons with synthetic intermediates derived from L-(+)-isoleucine were employed to determine these configurations. rsc.org

The total synthesis of this compound presents significant chemical challenges, primarily related to the construction of the C-arylglycoside bond, the stereochemical control of the spiroketal, and the precise control of stereochemistry and unsaturation in the polyunsaturated fatty acid side chain. nih.govacs.orgresearchgate.net Several synthetic strategies have been developed, with key transformations focusing on efficiently assembling these complex molecular fragments. beilstein-journals.orgacs.org

The molecule is often synthesized by dividing it into two main subunits: the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain. nih.govacs.orgresearchgate.netnih.gov

Palladium-Catalyzed Organosilanolate-Based Cross-Coupling Reactions

A pivotal strategy in the synthesis of the C-arylglycopyranoside core involves palladium-catalyzed cross-coupling reactions. Specifically, organosilanolate-based cross-coupling of a protected glucal silanol with a suitably functionalized aromatic iodide has proven effective. nih.govacs.orgresearchgate.netnih.govbeilstein-journals.org This approach allows for the formation of the crucial C-aryl bond, connecting the sugar moiety to the aromatic system that is part of the spiroketal. nih.govacs.org Challenges in this reaction include the need for conditions tolerant of various protecting groups and the reactivity of electron-rich and sterically hindered aromatic iodides. nih.gov Optimization of reaction conditions, including the choice of palladium catalyst and base, is critical for achieving good yields and minimizing side reactions like protiodesilylation. nih.govbeilstein-journals.org

Oxidative Spiroketalization

Following the construction of the C-aryl glucal, the benzannulated spiroketal unit is typically formed through an oxidative spiroketalization reaction. beilstein-journals.orgbeilstein-journals.org This transformation involves the oxidation and subsequent cyclization of a precursor molecule, leading to the characteristic spirocyclic system of this compound. beilstein-journals.orgorganic-chemistry.orgacs.org This step is crucial for establishing the correct stereochemistry and the rigid spiroketal structure. beilstein-journals.orgorganic-chemistry.org

Synthesis of the Polyunsaturated Fatty Acid Side Chain

The polyunsaturated fatty acid side chain of this compound is another complex fragment requiring controlled synthesis to establish the correct chain length, degree of unsaturation, and stereochemistry. rsc.orgnih.govacs.orgresearchgate.netnih.gov

Enantioselective allylation reactions have been employed to control the stereochemistry at specific chiral centers within the fatty acid side chain, particularly at the C(7'') position. nih.govacs.orgresearchgate.netnih.goveurekaselect.com Lewis base-catalyzed enantioselective allylation of dienals with allyltrichlorosilane (B85684) is one such method that has been successfully applied in the synthesis of intermediates for this compound. nih.govacs.orgresearchgate.netnih.goveurekaselect.com This reaction allows for the introduction of a chiral center with high enantiomeric excess. eurekaselect.com

Controlling the stereochemistry of the double bonds (E/Z geometry) within the polyunsaturated chain is essential for synthesizing the natural product accurately. Various strategies, including carefully chosen Wittig reactions and palladium-catalyzed coupling sequences, have been utilized to establish the desired alkene geometries. rsc.orgfigshare.comacs.org For instance, Wittig homologation has been used to introduce diene systems with controlled E:Z ratios. rsc.org Hydrozirconation followed by palladium(0)-catalyzed coupling has also been employed to construct the tetraene system of the side chain. rsc.orgfigshare.comacs.org

Convergent Coupling Strategies and Protecting Group Methodologies

Convergent synthetic strategies are often employed in the total synthesis of this compound, where the separately synthesized spirocyclic glycoside and fatty acid side chain fragments are coupled in a late stage. acs.orgpsu.edu The coupling is typically achieved through esterification of the C-3' hydroxyl group of the glycoside with the carboxylic acid of the fatty acid side chain, often utilizing activating agents to form mixed anhydrides. acs.orgacs.orgpsu.edu

A critical aspect of the total synthesis is the development of a suitable protecting group strategy. nih.govresearchgate.netnih.gov The protecting groups must be compatible with the various reaction conditions used throughout the synthesis of both fragments and allow for selective deprotection at appropriate stages. nih.gov The final global deprotection requires mild conditions due to the sensitivity of the unsaturated side chain to acid, base, and hydrogenation. nih.gov Fluoride-cleavable silyl-derived protecting groups have been favored for the glycoside portion to enable mild late-stage deprotection. nih.govpsu.edu

Semi-Synthetic Modifications and Derivatization Approaches

Semi-synthetic modifications and derivatization approaches have been explored to generate analogs of this compound. beilstein-journals.orgscielo.brscielo.brnih.govusp.br These studies aim to investigate the structure-activity relationships of the papulacandin family and potentially develop new antifungal agents with improved properties. beilstein-journals.orgscielo.brscielo.br Modifications can involve altering the fatty acid side chain in terms of length, degree, and stereochemistry of unsaturation, as well as introducing different functional groups or aromatic rings. beilstein-journals.orgscielo.brscielo.br The synthesis of derivatives often utilizes key intermediates from the total synthesis or involves selective acylation of the spiroketal core with modified fatty acids. beilstein-journals.orgacs.orgpsu.edu Studies on semi-synthetic derivatives have indicated that the presence of unsaturation and potentially the specific structure of the hydrophobic domain are important for biological activity. beilstein-journals.orgbeilstein-journals.org

Compounds and PubChem CIDs

CompoundPubChem CID
This compound10393333
Geraniol637062
Triacetoxyglucal441413
Allyltrichlorosilane123883
Isoleucine796
Acrolein7845
Palmitic acid985
Linoleic acid5280445

Detailed Research Findings

Another total synthesis by Barrett and co-workers utilized a different approach for the spiroketal core, involving the condensation of an aryllithium reagent with a protected d-gluconolactone. acs.orgacs.orgfigshare.compsu.edu The fatty acid side chain in this synthesis was prepared from L-isoleucine, employing kinetic resolution via Sharpless epoxidation to separate C-7 epimers and a hydrozirconation/palladium(0)-catalyzed coupling sequence to assemble the unsaturated chain. rsc.orgfigshare.comacs.org This work also confirmed the 7S,14S stereochemistry of the natural product's side chain. rsc.orgfigshare.comacs.org

Studies on semi-synthetic derivatives have explored the impact of modifications to the fatty acid side chain. For example, synthesizing derivatives with side chains based on palmitic acid and linoleic acid showed moderate biological activity, suggesting the importance of the side chain's nature for antifungal properties. beilstein-journals.orgnih.gov The absence of the spirocyclic nucleus or saturation of the C-3 acyl chain in some analogs has been linked to reduced antifungal activity, highlighting the significance of both structural features for biological function. scielo.br

Here is an interactive table summarizing some key synthetic approaches and their features:

Synthetic ApproachKey Spiroketal Formation StepKey Fatty Acid Side Chain Synthesis Step(s)Overall Yield (if reported)References
Denmark et al.Pd-catalyzed organosilanolate cross-coupling, oxidative spiroketalizationEnantioselective allylation, controlled unsaturation via various methods9.2% (31 steps) nih.govacs.orgresearchgate.netnih.govorganic-chemistry.org
Barrett et al.Condensation of aryllithium with gluconolactone, spirocyclizationFrom L-isoleucine, kinetic resolution, hydrozirconation/Pd(0) couplingNot explicitly reported in snippets rsc.orgacs.orgacs.orgfigshare.comacs.orgpsu.edu
Pieters et al. (Derivatives)Pd-catalyzed cross-coupling of glycal silanolate, oxidative spiroketalizationSynthesis of variants differing in length, unsaturation, and stereochemistry of the side chainNot explicitly reported in snippets beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.org
Synthesis of the Polyunsaturated Fatty Acid Side Chain

Semi-Synthetic Modifications and Derivatization Approaches

Chemical Transformations of the this compound Scaffold

Chemical transformations of the this compound scaffold primarily focus on modifying its key structural components: the spirocyclic C-arylglycopyranoside core and the polyunsaturated fatty acid side chain. The spiroketal unit itself presents a synthetic challenge. Approaches to constructing this core have involved palladium-catalyzed cross-coupling reactions of glycal silanolates with aryl iodides, followed by oxidative spiroketalization. beilstein-journals.orgnih.govnih.govresearchgate.net Another strategy has utilized the reaction of aryllithium reagents with protected D-gluconolactone derivatives, followed by acid-catalyzed spirocyclization. nih.govacs.org

Modifications to the acyl side chain are also a significant area of investigation. Studies have explored variations in the length, number, and stereochemistry of double bonds within this chain. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, derivatives with acyl side chains based on palmitic acid and linoleic acid have been synthesized to evaluate their impact on antifungal activity. nih.govnih.govresearchgate.net Small changes in the fatty acid tails have been shown to have minor effects on activity, while more drastic alterations or the absence of a tail can significantly reduce activity. nih.gov The introduction of aromatic rings into the side chain has also been proposed to impart greater conformational restriction, potentially leading to increased biological activity and reducing issues related to geometric stereoisomerism. scielo.brusp.br

Protecting group strategies are critical in the synthesis and manipulation of the this compound scaffold due to the presence of multiple hydroxyl groups and sensitive functionalities. nih.govresearchgate.netnih.gov Careful selection and manipulation of protecting groups are essential to ensure the regioselectivity and efficiency of chemical transformations.

Regioselective Functionalization Strategies

Regioselective functionalization of the this compound scaffold is crucial for creating targeted derivatives with altered biological properties. A key site for functionalization is the hydroxyl group attached to C-3 of the glucose moiety, where the longer fatty acid side chain is typically attached in the natural product. nih.gov Studies on synthesized analogs have confirmed that esterification can occur selectively at the C-3 hydroxyl group. scielo.br

Strategies for regioselective acylation of the spirocyclic C-glucoside of papulacandins have been developed. acs.org These methods aim to control which hydroxyl groups are functionalized, particularly in the presence of multiple free hydroxyls on the sugar core. The synthesis of novel analogs has involved coupling carboxylic acids with specific positions on the modified sugar scaffold using coupling reagents like EDAC/DMAP, although this can sometimes lead to the formation of undesired diester byproducts, highlighting the challenges in achieving complete regioselectivity. scielo.brscielo.br

The introduction of different functional groups or modifications to the aromatic core and the acyl chains requires precise control over the reaction sites. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the aromatic moiety, demonstrating the utility of transition metal catalysis in selectively forming C-C bonds on the carbohydrate scaffold. beilstein-journals.orgnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govrsc.orgfigshare.com

Molecular Mechanisms of Action of Papulacandin D

Identification and Validation of Primary Biological Targets

The primary biological target of Papulacandin D, along with other members of the papulacandin family, has been identified and validated as Beta-(1,3)-D-Glucan Synthase (GS). beilstein-journals.orgscielo.brscielo.brscielo.brresearchgate.netusp.brnih.govscielo.brannualreviews.orgnih.govasm.orgresearchgate.netidrblab.net This enzyme plays an essential role in the biosynthesis of Beta-(1,3)-D-glucan, a major structural polysaccharide component of the fungal cell wall. beilstein-journals.orgscielo.brscielo.brannualreviews.orgidrblab.net The selective toxicity of papulacandins (B1234519) towards fungi stems from this targeting of a pathway unique to these organisms. beilstein-journals.orgscielo.brscielo.brannualreviews.org

Beta-(1,3)-D-Glucan Synthase (GS) as a Critical Target

Beta-(1,3)-D-Glucan Synthase is a multi-subunit enzyme complex responsible for synthesizing long chains of Beta-(1,3)-linked glucose residues, which are then incorporated into the fungal cell wall. scielo.brscielo.brannualreviews.orgidrblab.net This glucan network provides structural rigidity and maintains cellular integrity against internal turgor pressure. scielo.brscielo.bramazonaws.com Inhibition of GS activity by this compound disrupts the synthesis of this vital cell wall component, leading to osmotic instability and ultimately fungal cell lysis and death. scielo.brscielo.bramazonaws.com The FKS1 gene is known to encode a catalytic subunit of the (1,3)-beta-D-glucan synthase. researchgate.netidrblab.netnih.govclevelandclinicmeded.com

Distinction from Other Glucan Synthase Inhibitors (e.g., Echinocandins)

Papulacandins and echinocandins represent two distinct classes of antifungal agents that both target Beta-(1,3)-D-Glucan Synthase. annualreviews.orgnih.govasm.orgresearchgate.netwikipedia.orgfrontiersin.org While sharing the same molecular target, they differ in their chemical structures and potentially in their precise interaction with the enzyme complex. Echinocandins, such as caspofungin, micafungin, and anidulafungin, are lipopeptides. annualreviews.orgamazonaws.comwikipedia.org Papulacandins, conversely, are characterized as glycolipids, containing a spiroketal unit and fatty acyl side chains. beilstein-journals.orgscielo.brscielo.brrsc.orgusp.br Early papulacandins, discovered prior to echinocandins, showed activity primarily against Candida species, and limitations in activity or in vivo correlation led to the exploration and development of the echinocandin class. beilstein-journals.orgclevelandclinicmeded.com Echinocandins are described as non-competitive inhibitors of 1,3-β-D-glucan synthase. amazonaws.comwikipedia.orgmims.com Studies comparing the effects of papulacandins and echinocandins in Schizosaccharomyces pombe have indicated that they can produce different in vivo effects and interact differently with resistant mutants, suggesting potential differences in their mechanisms of inhibition or interaction with the GS complex components. researchgate.netfrontiersin.org

Biochemical Characterization of Target Inhibition

The inhibitory effect of papulacandins on Beta-(1,3)-D-Glucan Synthase has been characterized through various biochemical methods.

Enzymatic Assays and Kinetic Parameters for Glucan Synthase Inhibition

Enzymatic assays are commonly employed to measure the activity of GS and the extent of its inhibition by antifungal compounds like this compound. A standard method involves using UDP-[14C]-glucose as a substrate and measuring the incorporation of the radioactive label into the insoluble Beta-(1,3)-D-glucan product. asm.orgjfda-online.com This allows for the determination of the enzyme's activity and how it is reduced in the presence of the inhibitor.

Research findings indicate that papulacandins inhibit GS activity. Studies on Saccharomyces cerevisiae and Schizosaccharomyces pombe have investigated the effects of papulacandins on GS. While high concentrations of papulacandin B and aculeacin A were reported to inhibit (1,3)-D-glucan synthase in vitro in S. cerevisiae, effects were also observed in S. pombe and Geotrichum lactis. researchgate.net Studies involving papulacandin B-resistant mutants of S. pombe demonstrated a significant increase (approximately 50-fold) in the 50% inhibitory concentration (IC50) of papulacandin B for the mutant synthases compared to the wild-type, indicating altered sensitivity of the enzyme. nih.govresearchgate.net

Analysis of Ligand-Target Binding Interactions

While it is established that this compound targets Beta-(1,3)-D-Glucan Synthase, detailed analyses specifically characterizing the ligand-target binding interactions of this compound at a molecular level, such as specific binding sites on the enzyme subunits or precise binding affinity constants beyond IC50 values, are not extensively described in the provided information. The identification of genes like FKS1 encoding catalytic subunits of GS researchgate.netidrblab.netnih.govclevelandclinicmeded.com implies that papulacandins interact with protein components of the enzyme complex. Studies on resistant mutants, showing altered sensitivity to papulacandins, further support a direct interaction with the enzyme or a closely associated regulatory element, with the resistance character in S. pombe mutants residing in the particulate fraction of the enzyme. nih.govresearchgate.net

Cellular and Subcellular Responses to this compound Exposure

Exposure of susceptible fungal cells to this compound leads to significant cellular and subcellular responses primarily due to the inhibition of Beta-(1,3)-D-Glucan Synthase. The resulting deficiency in cell wall Beta-(1,3)-D-glucan leads to a weakened and compromised cell wall structure. scielo.brscielo.bramazonaws.com This structural defect makes the fungal cell vulnerable to the high internal osmotic pressure, resulting in cell swelling and eventual lysis. scielo.brscielo.bramazonaws.com

Papulacandins, including this compound, have demonstrated potent in vitro antifungal activity against a range of pathogenic yeasts, such as Candida albicans, Candida tropicalis, Geotrichum lactis, Saccharomyces cerevisiae, and Pneumocystis carinii. beilstein-journals.orgscielo.brresearchgate.netusp.brnih.gov However, they have shown limited activity against filamentous fungi, bacteria, and protozoa. beilstein-journals.orgresearchgate.netnih.gov

Research findings provide insights into the relative potency of different papulacandins. For instance, this compound has been reported as the least potent derivative among papulacandins A, B, C, and D obtained from culture broth, with a minimum inhibitory concentration (MIC) against Candida albicans of 1-2 µg/mL, compared to 0.1 µg/mL for Papulacandin B. scielo.brusp.brscielo.br Studies on papulacandin B have also noted effects on cellular morphology, including the formation of cell aggregates and the development of abnormally large cells, and that treated cultures become osmotically fragile. jst.go.jp

While specific detailed data on the cellular and subcellular responses uniquely attributable to this compound beyond its general classification as a GS inhibitor are limited in the provided sources, the established mechanism of action through GS inhibition implies that its cellular effects are consistent with the consequences of a defective fungal cell wall.

Minimum Inhibitory Concentration (MIC) Data for Papulacandins against Candida albicans . scielo.brusp.brscielo.br

CompoundMIC (µg/mL)
Papulacandin B0.1
This compound1-2

Note: Data is based on reported findings and may vary depending on the specific strain and assay conditions.

Impact on Fungal Cell Wall Integrity and Biosynthesis

The fungal cell wall is a dynamic structure crucial for maintaining cellular shape, providing mechanical strength, and protecting the cell from osmotic stress. scielo.brnih.govdrugbank.comwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.orgoup.comglobalrph.comtandfonline.compatsnap.comminervamedica.itoup.compediatriconcall.compatsnap.comnih.govdrugbank.comnih.govwikipedia.orgmdpi.commdpi.comresearchgate.netcsic.esnih.govcsic.esasm.org It is primarily composed of polysaccharides, including (1,3)-β-D-glucan, (1,6)-β-D-glucan, and chitin (B13524), along with glycoproteins. nih.govnih.govmdpi.comcsic.esasm.org (1,3)-β-D-glucan is a major component, forming a significant part of the cell wall's structural matrix. nih.govnih.govmdpi.comcsic.es

This compound, by inhibiting (1,3)-β-D-glucan synthase, directly interferes with the biosynthesis of this essential polysaccharide. scielo.brnih.govscielo.brscielo.brntu.edu.sgbeilstein-journals.org This inhibition prevents the proper formation and assembly of the fungal cell wall, leading to a compromised and weakened structure. scielo.brnih.govdrugbank.comwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.orgoup.comglobalrph.comtandfonline.compatsnap.comminervamedica.itoup.compediatriconcall.compatsnap.comnih.govdrugbank.comnih.govwikipedia.orgmdpi.commdpi.comresearchgate.netcsic.esnih.govcsic.esasm.org The disruption of (1,3)-β-D-glucan synthesis results in a cell wall that lacks rigidity and is unable to withstand the internal turgor pressure of the fungal cell. scielo.brntu.edu.sgwikipedia.orgpatsnap.comdrugbank.commdpi.comcsic.esnih.govcsic.esasm.orgresearchgate.net

Morphological Alterations in Target Organisms

Inhibition of (1,3)-β-D-glucan synthesis by antifungal agents like papulacandins and echinocandins leads to observable morphological changes in susceptible fungi. For instance, treatment of Candida species with echinocandins has been shown to cause significant cell enlargement and distortion. nih.gov This is a direct consequence of the weakened cell wall being unable to maintain the characteristic fungal cell shape against the internal osmotic pressure. While specific detailed morphological studies solely on this compound are less extensively documented in the provided sources compared to echinocandins, its shared mechanism of inhibiting (1,3)-β-D-glucan synthesis suggests it would induce similar alterations in susceptible fungal morphology, characterized by structural irregularities and swelling due to compromised cell wall integrity.

Induction of Cell Lysis and Growth Arrest

The compromised structural integrity of the fungal cell wall due to the inhibition of (1,3)-β-D-glucan synthesis ultimately leads to cell lysis. scielo.brntu.edu.sgdrugbank.comwikipedia.orgnih.govoup.compatsnap.comdrugbank.commdpi.comcsic.esnih.govcsic.esasm.orgresearchgate.net Fungal cells maintain a high internal osmotic pressure. The weakened cell wall is unable to counteract this pressure, resulting in the rupture of the plasma membrane and the leakage of intracellular contents, leading to cell death. scielo.brntu.edu.sgpatsnap.commdpi.comcsic.esnih.govcsic.esasm.orgresearchgate.net

The inhibition of cell wall synthesis also leads to growth arrest. oup.com Without the ability to properly synthesize and assemble the cell wall, fungal cells cannot grow or proliferate effectively. This dual effect of inhibiting growth and inducing lysis contributes to the potent antifungal activity of this compound. oup.compatsnap.comdrugbank.comcsic.es

Downstream Cellular Pathways Perturbed by Glucan Synthase Inhibition

Inhibition of (1,3)-β-D-glucan synthase by agents like papulacandins triggers cellular stress responses in fungi. These pathways are activated as the cell attempts to compensate for the weakened cell wall and maintain viability. In some cases, these stress responses can contribute to the development of drug adaptation or resistance, often involving alterations in the FKS genes that encode subunits of the glucan synthase enzyme, leading to decreased sensitivity to the inhibitor. mdpi.comnih.gov

While the primary effect is on cell wall synthesis, there is also some indication that inhibitors of (1,3)-β-D-glucan synthesis may affect other cellular processes or components. For example, some studies suggest a potential link between the inhibition of glucan synthesis and effects on plasma membrane components like ergosterol (B1671047), although the precise mechanisms are not fully elucidated. csic.es However, the most direct and significant downstream consequence is the activation of cell wall integrity pathways and, in some instances, pathways leading to resistance mechanisms. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Papulacandin D and Analogues

Elucidation of Pharmacophoric Elements and Essential Structural Motifs

The papulacandin family, including papulacandin D, shares key structural motifs that contribute to their antifungal activity. These include a spirocyclic glycoside moiety and an acyl side chain esterified to the sugar unit. ntu.edu.sgnih.gov These structural features contribute to the amphipathic nature of the molecules, which is thought to be essential for activity. ntu.edu.sgnih.gov SAR studies have indicated that the deletion of the acyl side chain leads to a loss of activity. ntu.edu.sgnih.gov While the spirocyclic ring is a distinctive feature, some studies suggest it may not be absolutely indispensable for activity, as certain non-spiroketal glycolipid candins also exhibit antifungal properties. ntu.edu.sgresearchgate.net However, the benzannulated spiroketal unit is a challenging but important structural motif found in papulacandins (B1234519). beilstein-journals.orgnih.govnih.gov

Impact of Specific Functional Group Modifications on Target Binding and Biochemical Activity

Modifications to different functional groups within the this compound structure have a significant impact on its ability to bind to (1,3)-β-D-glucan synthase and exert antifungal effects. beilstein-journals.orgusp.brscielo.brresearchgate.netscielo.brresearchgate.net

Role of the Spirocyclic Nucleus

The spirocyclic nucleus is a characteristic feature of the natural papulacandins. scielo.brresearchgate.net Studies involving simplified this compound analogues where the spiroketal ring was replaced by aromatic glycosides have been conducted to evaluate the importance of this ring system for antifungal activity. usp.brscielo.br Some synthesized compounds lacking the spirocyclic nucleus showed low or no antifungal activity, suggesting its importance, although the total saturation of the C-3 acyl chain in these analogues also contributed to the reduced activity. usp.br

Influence of Acyl Side Chain Length, Saturation, and Stereochemistry

The acyl side chain attached to the glucose unit is crucial for the activity of this compound. ntu.edu.sgnih.gov Modifications to the length, saturation, and stereochemistry of this fatty acid chain significantly influence antifungal potency. beilstein-journals.orgusp.brresearchgate.netscielo.brresearchgate.net Studies have shown that the unsaturation of the acyl side chain is important for activity, with hydrogenation leading to diminished or no activity. ntu.edu.sg The presence of a palmitoyl (B13399708) acyl residue (a saturated C16 fatty acid) in a this compound derivative showed some activity against Candida species, although natural papulacandins typically have unsaturated fatty acids at this position. scielo.brresearchgate.net Introducing aromatic rings into the side chain has been proposed to increase conformational restriction, potentially leading to increased biological activity. scielo.brusp.br

Here is a table summarizing the impact of some acyl side chain modifications:

Modification TypeExample ModificationObserved Activity Impact (vs. This compound)Source(s)
Deletion of acyl side chainAbsence of fatty acidLoss of activity ntu.edu.sgnih.gov
Saturation of acyl side chainHydrogenation of double bondsDiminished or no activity ntu.edu.sg
Saturated C16 (Palmitoyl) at C-3Palmitoyl residueSome activity (in specific analogues) scielo.brresearchgate.net
Introduction of aromatic ringsAromatic rings in side chainProposed to increase activity scielo.brusp.br

Rational Design and Synthesis of Novel this compound Analogues for Mechanistic Probing

The simpler structure of this compound makes it a favorable starting point for the rational design and synthesis of novel analogues. scielo.brusp.brscielo.br Molecular simplification methods have been employed to design new analogues, such as those with aromatic O-glycosides instead of the spiroglycoside and modifications to the acyl chain. scielo.brusp.br The synthesis of these analogues allows researchers to systematically investigate the contribution of different structural elements to the antifungal activity and the mechanism of action against (1,3)-β-D-glucan synthase. scielo.brusp.brresearchgate.net Synthetic strategies often involve constructing the spirocyclic C-arylglycopyranoside and the fatty acid side chain independently before coupling them. researchgate.netnih.gov

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry techniques, such as molecular docking, play a role in SAR analysis of this compound and its analogues. preprints.orgpreprints.orgcore.ac.uk Molecular docking can be used to predict the binding affinity and interaction modes of this compound and its analogues with the target enzyme, (1,3)-β-D-glucan synthase, or other potential targets. preprints.orgpreprints.org These in silico studies can complement experimental SAR data by providing insights into the molecular basis of the observed activity differences among analogues and guiding the design of new compounds with improved properties. preprints.orgpreprints.org While some studies have used molecular docking to analyze the activity of other antifungal compounds against fungal enzymes like lanosterol (B1674476) 14α-demethylase, the same principles can be applied to study the interaction of this compound analogues with (1,3)-β-D-glucan synthase. preprints.orgpreprints.org

Mechanisms of Resistance and Adaptive Responses in Fungi

Molecular Basis of Intrinsic and Acquired Resistance to Papulacandin D

Resistance to this compound can be either intrinsic, meaning a natural lower susceptibility, or acquired through genetic mutations or adaptive responses.

Target Site Mutations or Overexpression (e.g., FKS1 in Saccharomyces cerevisiae, Bgs4 in Schizosaccharomyces pombe)

Mutations in the genes encoding the catalytic subunits of 1,3-β-D-glucan synthase are a primary mechanism of resistance to this compound and other glucan synthase inhibitors like echinocandins. In Saccharomyces cerevisiae, the FKS1 gene encodes a major catalytic subunit of GS. yeastgenome.org Studies have shown that specific single amino acid substitutions in Fks1p can confer selective resistance to glucan synthase inhibitors, including papulacandin-type compounds like arborcandin C. For instance, mutations resulting in the replacement of Asparagine at position 470 with Lysine (Asn470Lys) or Leucine at position 642 with Serine (Leu642Ser) in Fks1p have been shown to confer selective resistance to arborcandin C in S. cerevisiae. nih.govasm.org These mutations are believed to alter the drug binding site on the enzyme, reducing its sensitivity to the inhibitor.

In Schizosaccharomyces pombe, the bgs4 gene encodes one of the essential β-glucan synthase catalytic subunits. uminho.ptmdpi.com Mutations in bgs4, such as those found in the pbr1 mutants (e.g., pbr1-6 and pbr1-8), have been linked to resistance to papulacandin B (a related papulacandin) and other βGS antifungals. pombase.orgpombase.orgresearchgate.net These mutations can lead to a significant increase in the concentration of papulacandin B required to inhibit enzyme activity. For example, S. pombe pbr1 mutant strains showed about a 50-fold increase in the 50% inhibitory concentration (IC50) for papulacandin B compared to the wild-type strain. pombase.orgnih.gov This suggests that the resistance character in these mutants resides within the particulate fraction of the enzyme, likely involving the catalytic subunit itself. nih.govresearchgate.net

Overexpression of FKS genes has also been implicated in resistance to glucan synthase inhibitors, leading to increased levels of the target enzyme and thus requiring higher drug concentrations for inhibition.

Efflux Pump Mechanisms

While extensively studied as a mechanism of resistance to other antifungal classes like azoles, the role of efflux pumps in conferring resistance specifically to this compound appears less prominent in the available literature directly concerning this compound. However, efflux pumps are a general mechanism by which fungi can reduce intracellular drug concentrations, potentially contributing to resistance to various compounds, including cell wall inhibitors. nih.gov Studies on multidrug-sensitive yeast strains lacking multiple efflux pumps have shown increased sensitivity to various compounds, suggesting a potential role for efflux mechanisms in reducing the intracellular concentration of antifungal agents. researchgate.net Further research specifically investigating the interaction of this compound with known fungal efflux transporters would be necessary to fully elucidate this mechanism in the context of this compound resistance.

Compensatory or Alternative Cell Wall Synthesis Pathways

Fungi possess complex cell wall regulatory mechanisms that can be activated when cell wall integrity is compromised, such as during exposure to cell wall synthesis inhibitors like this compound. researchgate.net These compensatory responses can involve the upregulation of alternative cell wall components or pathways to maintain structural integrity. While this compound specifically targets (1,3)-β-D-glucan synthesis, fungi may compensate by increasing the synthesis of other cell wall components like chitin (B13524) or (1,6)-β-glucan. yeastgenome.org This adaptive response can contribute to reduced susceptibility or tolerance to the drug. Studies on resistance to echinocandins, which also target (1,3)-β-D-glucan synthase, have shown that activation of cell wall stress response pathways can lead to increased minimum inhibitory concentrations (MICs). nih.gov This suggests that similar compensatory mechanisms may play a role in this compound resistance.

Genetic and Transcriptomic Profiling of Resistance Development

Genetic and transcriptomic studies provide insights into the molecular changes associated with the development of this compound resistance. Analysis of resistant mutants has identified mutations in genes encoding glucan synthase subunits, confirming their role as primary targets of resistance. pombase.orgnih.gov

Transcriptomic profiling, which involves analyzing the global gene expression patterns in response to drug exposure or in resistant strains, can reveal the activation of specific pathways involved in resistance or adaptation. While direct transcriptomic studies specifically on this compound resistance are not extensively detailed in the provided snippets, research on resistance to other glucan synthase inhibitors and cell wall stressors provides relevant context. For example, studies on echinocandin resistance have shown alterations in the expression of genes involved in cell wall synthesis, stress response, and signal transduction pathways. nih.govnih.gov Such studies can help identify novel genes or regulatory networks contributing to resistance, including potential compensatory mechanisms.

Strategies to Overcome or Circumvent Resistance in Laboratory Models

Strategies to overcome or circumvent this compound resistance in laboratory models often focus on targeting the resistance mechanisms themselves or exploring combination therapies. Given that target site mutations in glucan synthase are a major resistance mechanism, developing new inhibitors that can bind to the mutated enzyme or have alternative binding sites could be a strategy.

Another approach involves inhibiting the compensatory pathways that are activated in resistant strains. If increased synthesis of other cell wall components contributes to resistance, combining this compound with inhibitors of these alternative pathways could potentially restore susceptibility.

Research in laboratory settings also explores the potential of combination therapy with other antifungal agents that have different mechanisms of action. researchgate.net Combining a glucan synthase inhibitor with an agent targeting ergosterol (B1671047) synthesis (like azoles or polyenes) or other essential fungal processes could provide synergistic effects and overcome resistance. However, the efficacy of such combinations against this compound resistant strains would need to be specifically investigated.

Furthermore, understanding the genetic basis of resistance through profiling allows for the identification of potential vulnerabilities in resistant strains that could be exploited for therapeutic intervention.

Comparative Biochemical and Mechanistic Analyses

Comparison of Papulacandin D with Other Glucan Synthase Inhibitors

This compound belongs to the glycolipid family of antifungal agents that specifically target the enzyme β(1,3)-D-glucan synthase. nih.govconicet.gov.ar This enzyme is critical for fungal cell wall integrity as it synthesizes β(1,3)-D-glucan, a primary structural polymer absent in mammalian cells, making it an excellent target for antifungal therapy. scielo.brscielo.br Papulacandins (B1234519) are one of three major families of natural product-derived glucan synthase inhibitors, the others being the echinocandins and the acidic terpenoids. conicet.gov.arnih.gov

The three families of specific β(1,3)-glucan synthase inhibitors—papulacandins, echinocandins, and acidic terpenoids—differ significantly in their chemical structures. conicet.gov.ar

Papulacandins: These are classified as glycolipids. conicet.gov.ar Their structure is characterized by a diglycoside core, which includes a unique benzannulated spiroketal, attached to two fatty acid side chains. nih.govnih.govbeilstein-journals.org this compound is a simpler member of this family, containing a glucose moiety and lacking one of the fatty acid chains found in more complex papulacandins like Papulacandin B. scielo.brbeilstein-journals.org

Echinocandins: This class consists of cyclic lipopeptides. conicet.gov.aruniroma1.it Their core is a cyclic hexapeptide linked to a lipophilic acyl side chain. uniroma1.itresearchgate.net Members of this family include naturally occurring compounds like echinocandin B and pneumocandin B₀, as well as clinically used semi-synthetic derivatives such as caspofungin, micafungin, and anidulafungin. conicet.gov.arnih.gov

Acidic Terpenoids: This group includes compounds like enfumafungin. conicet.gov.arasm.org They are structurally distinct from both papulacandins and echinocandins, possessing a triterpene glycoside structure. asm.org The identification of acidic terpenoids stemmed from the search for new glucan synthase inhibitors with the potential for oral bioavailability, a limitation of the lipopeptide echinocandins. asm.orgnih.gov

Table 1: Comparison of Glucan Synthase Inhibitor Families
Inhibitor FamilyChemical ClassCore StructureExample Compounds
PapulacandinsGlycolipidBenzannulated spiroketal diglycosideThis compound, Papulacandin B
EchinocandinsCyclic LipopeptideCyclic hexapeptide with a lipid tailCaspofungin, Anidulafungin, Micafungin
Acidic TerpenoidsTriterpene GlycosideTerpenoid core with acidic functionsEnfumafungin

The primary similarity among papulacandins, echinocandins, and acidic terpenoids is their shared molecular target: the β(1,3)-D-glucan synthase enzyme complex. nih.govnih.gov All three classes act as non-competitive inhibitors with respect to the enzyme's substrate, UDP-glucose. conicet.gov.ar This inhibition disrupts the synthesis of β(1,3)-D-glucan, leading to a weakened cell wall that cannot withstand osmotic pressure, ultimately causing cell lysis and death. scielo.brscielo.br

Despite this common target, differences in their mechanisms and efficacy exist.

Binding Site and Efficacy: The distinct chemical structures of these inhibitor families suggest they may interact differently with the Fks1 subunit, the catalytic component of the glucan synthase complex. asm.org In vitro studies have shown that papulacandin can be a significantly more potent inhibitor of the enzyme than some natural echinocandins and acidic terpenoids. nih.govnih.gov However, clinical utility does not always correlate directly with in vitro enzyme inhibition. For instance, caspofungin is a highly effective antifungal drug, in part because it strongly inhibits both wild-type and mutant versions of the enzyme. nih.gov

Effects on Resistant Strains: Studies on papulacandin-resistant mutants of S. pombe revealed differential effects among the inhibitor classes. These mutants showed high resistance to papulacandin, but echinocandins were still able to produce a slow cell growth inhibition, indicating a different mode of interaction or a bypass mechanism less effective against them. nih.gov

Spectrum of Activity: While all are glucan synthase inhibitors, their activity spectrum can vary. Papulacandins exhibit high specific activity against yeasts like Candida albicans but are largely inactive against filamentous fungi. nih.govbeilstein-journals.org In contrast, echinocandins have a broader spectrum, showing fungistatic activity against molds like Aspergillus species in addition to their fungicidal activity against most Candida species. uniroma1.itnih.gov

Differential Activities and Specificity within the Papulacandin Family

The members of the papulacandin family, primarily A, B, C, and D, are structurally related but show significant differences in their biological activity. nih.gov These differences are largely attributed to variations in their fatty acid side chains. nih.gov

Papulacandin B is generally considered the most potent member of the family. scielo.brbeilstein-journals.org this compound, which is structurally simpler, is less active. scielo.brscielo.br The key structural differences and their impact on activity are:

Acyl Chains: The hydrophobic fatty acid domains are considered essential for activity. nih.gov Papulacandins lacking their fatty acid side chains are found to be ineffective as inhibitors. nih.gov Papulacandin B possesses two unsaturated fatty acid chains, while this compound is a monosaccharide derivative that lacks the second fatty acid ester at the C-6' position of the terminal galactose unit present in Papulacandin B. scielo.brbeilstein-journals.org This difference is a major contributor to the lower potency of this compound. scielo.brbeilstein-journals.org

Glycoside Moiety: The core structure of Papulacandins A-D consists of an aromatic moiety linked via a spirocyclic structure to a lactose (B1674315) moiety. nih.gov this compound is a derivative of a D-glucose unit. scielo.br While the substituted galactose unit is not strictly essential for activity (as this compound is still active), its presence, along with its acyl chain, increases the potency, as seen in Papulacandin B. beilstein-journals.org

Unsaturation of Side Chains: The degree of saturation in the fatty acid tails is also crucial. Hydrogenation of this compound results in a compound that can still inhibit the target enzyme in a cell-free assay but is unable to reach the target site in whole C. albicans cells, rendering it inactive. beilstein-journals.orgbeilstein-journals.org This suggests that some level of unsaturation is necessary for the compound to effectively traverse the cell envelope and reach the glucan synthase complex embedded in the cell membrane. beilstein-journals.org

Table 2: Activity Comparison within the Papulacandin Family
CompoundKey Structural FeatureRelative Antifungal ActivityReference (MIC against C. albicans)
Papulacandin BContains two specific fatty acid side chainsMost potent0.1 µg/mL scielo.br
This compoundLacks the second fatty acid chain at the C-6' positionLess potent1-2 µg/mL scielo.brscielo.br
Deacylated PapulacandinsLacks fatty acid side chainsIneffective nih.gov
Hydrogenated this compoundSaturated fatty acid side chainInactive in whole cells beilstein-journals.orgbeilstein-journals.org

Synergistic or Antagonistic Interactions with Other Biochemical Agents

The combination of antifungal agents that target different cellular pathways is a key strategy to enhance efficacy and overcome resistance. Papulacandins, as inhibitors of cell wall glucan synthesis, have been studied in combination with agents that inhibit other cellular processes.

A notable example is the synergistic interaction observed between papulacandin B and nikkomycins (specifically Nikkomycin (B1203212) X and Nikkomycin Z). nih.gov Nikkomycins are inhibitors of chitin (B13524) synthase, another crucial enzyme responsible for synthesizing chitin, a second major polysaccharide component of the fungal cell wall. nih.gov

Mechanism of Synergy: The simultaneous inhibition of both β(1,3)-D-glucan synthesis by papulacandin and chitin synthesis by nikkomycin creates a dual attack on the structural integrity of the fungal cell wall. When fungi are exposed to glucan synthase inhibitors like echinocandins or papulacandins, they often attempt to compensate by increasing chitin synthesis to maintain the cell wall's integrity. nih.gov By combining a papulacandin with a chitin synthase inhibitor, this compensatory mechanism is blocked, leading to a more profound and often lethal disruption of cell wall architecture. nih.gov

Observed Effects: In studies with Candida albicans, isobologram analysis confirmed a synergistic effect for combinations of papulacandin B and nikkomycins. nih.gov This synergy was observed in both standard broth microdilution assays and in experiments assessing the regeneration of cell walls in protoplasts. nih.gov The combination led to a greater inhibition of chitin synthesis than when the agents were used alone, demonstrating a potent combined effect on cell wall synthesis. nih.gov

While these specific studies were conducted with papulacandin B, the shared mechanism of action suggests that this compound would likely exhibit similar synergistic interactions with chitin synthase inhibitors, although potentially requiring different concentrations due to its lower intrinsic potency. The principle of targeting multiple cell wall synthesis pathways remains a promising approach for combination antifungal therapy. nih.gov There is no significant data in the reviewed literature describing antagonistic interactions involving papulacandins.

Advanced Research Methodologies in Papulacandin D Studies

High-Throughput Screening Platforms for Glucan Synthase Inhibitors

High-throughput screening (HTS) platforms are essential for identifying potential glucan synthase inhibitors from large libraries of compounds or natural extracts jst.go.jpasm.org. These platforms enable rapid testing of numerous substances for their ability to inhibit the enzyme's activity. An in vitro assay for fungal (1,3)-β-glucan synthase inhibitors using cell-free preparations has been developed and utilized in screening efforts scielo.brscielo.brjst.go.jp. This type of assay monitors the incorporation of a radiolabeled precursor, such as UDP-[14C]d-glucose, into glucan polymers by crude membrane preparations containing the glucan synthase enzyme asm.org. Compounds that reduce the incorporation of the label are identified as potential inhibitors. Optimized in vitro assay conditions for (1,3)β-glucan synthase activity from fungi like Aspergillus fumigatus and Candida albicans have been characterized and used to screen thousands of extracts, leading to the identification of inhibitors jst.go.jp. High-throughput screens using Saccharomyces cerevisiae strains with modified drug efflux pumps and cell wall enzymes have also been employed to identify bioactive molecules targeting glucan synthase asm.org.

Proteomics and Metabolomics in Response to Papulacandin D Exposure

Proteomics and metabolomics provide comprehensive insights into the cellular changes that occur in response to antifungal agents like this compound nih.govepdf.pub. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism nih.gov. By analyzing the alterations in protein and metabolite profiles upon this compound exposure, researchers can gain a deeper understanding of the drug's effects on fungal cellular pathways, its mechanism of action, and potential resistance mechanisms nih.gov. Integrating metabolomic data with other omics disciplines, such as proteomics and transcriptomics, offers a promising strategy for a more comprehensive understanding of fungal pathogenesis and responses to therapeutics nih.gov. Metabolomics, for instance, has been used to study metabolic adaptations related to drug resistance and biofilm formation in Candida albicans, revealing changes in key metabolic pathways during infection nih.gov. While specific studies detailing the proteomic and metabolomic response solely to this compound were not extensively found in the search results, these methodologies are broadly applicable and valuable for studying the effects of glucan synthase inhibitors on fungal biology nih.govepdf.pub.

Advanced Imaging Techniques for Cellular Localization and Effects on Cell Wall

Advanced imaging techniques are crucial for visualizing the cellular localization of this compound and observing its effects on the fungal cell wall structure and integrity. Techniques such as fluorescence microscopy, confocal microscopy, and electron microscopy can provide detailed images of fungal cells upon treatment with this compound. These methods can help determine where the compound accumulates within the cell and how it impacts the synthesis and organization of cell wall components like (1,3)-β-D-glucan. For example, imaging can reveal cell lysis or morphological changes characteristic of glucan synthesis inhibition asm.org. While the search results did not provide specific examples of advanced imaging studies solely focused on this compound, these techniques are routinely used to study the effects of cell wall-targeting antifungals and the dynamics of fungal cell wall synthesis csic.es. Imaging the distribution of cell wall components or the localization of glucan synthase enzymes in the presence of the inhibitor can provide visual evidence of its disruptive effects.

Genetic Engineering and CRISPR/Cas-Based Approaches in Fungal Models

Genetic engineering and CRISPR/Cas-based approaches are powerful tools for studying the genes involved in glucan synthesis and the mechanisms of resistance to inhibitors like this compound in fungal models nih.govacs.org. These techniques allow for targeted modification of fungal genomes, including gene knockout, knockdown, or overexpression, to investigate the function of specific genes in cell wall synthesis and drug susceptibility nih.govacs.org.

Studies using genetic approaches in Saccharomyces cerevisiae have identified genes involved in papulacandin B sensitivity, such as PBR1, which is required for (1,3)-β-D-glucan synthesis oup.com. Mutations in genes encoding components of the glucan synthase complex, such as FKS1 and FKS2, can lead to altered susceptibility to glucan synthase inhibitors asm.orgoup.comresearchgate.net.

CRISPR/Cas9 technology has been adapted for genetic manipulation in various Candida species, enabling targeted gene editing, including the generation of knockout mutants nih.gov. This allows researchers to study the role of specific genes in processes like cell wall formation, biofilm formation, and drug resistance nih.gov. For instance, spontaneous mutants of Saccharomyces cerevisiae with reduced susceptibility to certain glucan synthase inhibitors have been shown to have substitutions in FKS1 asm.org. While direct application of CRISPR/Cas to study this compound resistance was not explicitly detailed, these methods are invaluable for creating fungal strains with specific genetic modifications to understand how alterations in glucan synthesis genes or other pathways affect susceptibility to this compound. Genetic screens using collections of deletion mutants in model yeasts have also been used to identify genes whose disruption confers sensitivity or resistance to glucan synthase inhibitors like papulacandin B and echinocandin B researchgate.net.

Future Perspectives and Unexplored Research Avenues

Discovery of Novel Papulacandin D Analogues with Tuned Biochemical Profiles

The synthesis and evaluation of novel this compound analogues represent a significant area of future research. The aim is to identify compounds with improved antifungal activity, altered specificity, or enhanced pharmacological properties. Researchers are exploring modifications to different parts of the this compound structure, including the spirocyclic nucleus and the acyl chain. scielo.brusp.br

Studies have shown that the spirocyclic nucleus is important for antifungal activity. scielo.brusp.br However, the synthesis of this unit is challenging. nih.govbeilstein-journals.org Research is ongoing to synthesize analogues with simplified structures, such as classic aromatic O-glycosides, to evaluate the importance of the spiro ring. scielo.brusp.br Modifications to the acyl chain, including the introduction of aromatic rings or variations in length and unsaturation, are also being investigated to understand their impact on biological activity and potentially increase potency. scielo.brusp.brnih.govbeilstein-journals.orgresearchgate.net

Previous work on this compound analogues acylated with palmitic acid at C-3 showed low antifungal activity, which might be attributed to the absence of the spirocyclic nucleus or the saturation of the acyl chain. scielo.brusp.br Future efforts will likely focus on synthesizing analogues with more complex acyl chains containing unsaturations and different functional groups to potentially enhance activity. scielo.brusp.br

The synthesis of this compound itself has been achieved through multi-step processes, highlighting the complexity involved in creating these molecules. nih.govresearchgate.netorganic-chemistry.orgrsc.org Advances in synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are crucial for the efficient synthesis of this compound analogues. beilstein-journals.orgnih.govresearchgate.netrsc.org

Deeper Understanding of Resistance Mechanisms at the Molecular and Cellular Level

Understanding the mechanisms by which fungi develop resistance to papulacandins (B1234519), including this compound, is critical for overcoming treatment failures. Resistance to papulacandin B, which shares the same target enzyme as this compound, has been linked to mutations in the FKS1 gene, which encodes a subunit of the (1,3)-β-D-glucan synthase. nih.gov These mutations can lead to reduced susceptibility of the enzyme to the antifungal agent. nih.gov

Future research will likely delve deeper into the molecular and cellular events underlying resistance to this compound. This includes identifying specific mutations in fungal genes that confer resistance, characterizing the impact of these mutations on the structure and function of (1,3)-β-D-glucan synthase, and exploring other potential resistance mechanisms such as efflux pumps or alterations in cell wall composition. nus.edu.sgfrontiersin.orgnih.gov Studies using resistant fungal strains, such as Schizosaccharomyces pombe and Saccharomyces cerevisiae mutants resistant to papulacandin B, can provide valuable insights into these mechanisms. nih.govfrontiersin.org Understanding these mechanisms at a detailed level is essential for the development of new strategies to circumvent or overcome resistance.

Exploration of this compound as a Tool for Fundamental Cell Biology Research

This compound's specific inhibition of (1,3)-β-D-glucan synthase makes it a valuable tool for studying fungal cell wall synthesis and its role in various cellular processes. The fungal cell wall is an essential structure, and its synthesis is a dynamic process crucial for cell growth, division, and morphogenesis. scielo.brmdpi.com

Future research can leverage this compound to investigate the intricate details of (1,3)-β-D-glucan synthesis, the assembly of the fungal cell wall, and the cellular responses to cell wall stress. It can be used in studies to understand how fungi maintain cell integrity, how they respond to environmental changes, and how cell wall synthesis is coordinated with other cellular processes. scielo.brmdpi.com this compound can also be employed to study the role of the fungal cell wall in pathogenesis and the interaction between fungi and their hosts. scielo.br By inhibiting a key enzyme in cell wall synthesis, researchers can gain insights into the compensatory mechanisms that fungi employ to survive under stress conditions.

Sustainable Production and Biosynthetic Optimization Strategies for Papulacandins

The production of papulacandins, including this compound, traditionally involves fermentation by fungi such as Papularia sphaerosperma. mdpi.comfrontiersin.orgnih.gov Future perspectives include exploring more sustainable and efficient production methods. This could involve optimizing fermentation conditions to increase yields or developing alternative production strategies.

Q & A

Q. What are the key methodological challenges in synthesizing Papulacandin D, and how have recent advances addressed them?

The total synthesis of this compound requires precise stereochemical control, particularly in forming the C-aryl glycosidic bond. Denmark et al. (2007) developed a palladium-catalyzed cross-coupling reaction between iodoglycal and silanol derivatives, enabling enantioselective synthesis of the 2-aryl glycoside core . A critical methodological advancement was the use of bisphosphoramide ligands to mediate asymmetric allylation, ensuring high stereochemical fidelity in aldehyde intermediates . Researchers should prioritize catalytic asymmetric methods over traditional nucleophilic addition (e.g., aryl lithium reagents) to avoid side reactions and improve yields.

Q. How does this compound inhibit fungal growth at the molecular level?

this compound targets (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. Kinetic studies in S. cerevisiae and S. pombe reveal that this compound binds to the particulate (membrane-bound) fraction of the enzyme complex, reducing glucan polymerization. Resistance studies show that mutations in the PBR1 gene (homolog of FKS1 in S. cerevisiae) confer resistance by altering the enzyme's sensitivity to inhibition, with a 50-fold increase in IC₅₀ values observed in mutant strains . Methodologically, researchers should combine in vitro enzyme assays (measuring UDP-glucose incorporation) with genetic complementation tests to validate target specificity.

Q. What experimental models are most suitable for studying this compound’s antifungal activity?

S. cerevisiae and S. pombe are well-established models due to their genetic tractability and conserved glucan synthase machinery. Ethyl methanesulfonate (EMS)-induced mutagenesis in these species has identified resistance loci (PBR1, FKS1), while MIC assays against Candida spp. provide translational relevance . For in vivo studies, murine models of systemic candidiasis are recommended, with efficacy evaluated via colony-forming unit (CFU) counts in target organs.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across fungal species?

Discrepancies in efficacy (e.g., C. albicans vs. Aspergillus spp.) may stem from differences in glucan synthase subunit composition or cell wall repair mechanisms. A systematic approach includes:

  • Comparative genomics : Analyze FKS1 homologs across species for structural variations affecting drug binding.
  • Proteomic profiling : Identify accessory proteins in the glucan synthase complex using co-immunoprecipitation .
  • Phenotypic screening : Test this compound in combination with cell wall stressors (e.g., caspofungin) to assess synergistic effects .

Q. What experimental design principles ensure reproducibility in this compound resistance studies?

Key considerations include:

  • Standardized mutagenesis protocols : Use EMS at a 3% concentration for 60 minutes to achieve optimal mutation rates without excessive lethality .
  • Tetrad analysis : Validate monogenic resistance by dissecting >40 complete tetrads and observing 2:2 segregation patterns .
  • Enzyme reconstitution assays : Separate glucan synthase into soluble and particulate fractions to isolate resistance determinants .
  • Cross-species validation : Test resistance alleles in heterologous systems (e.g., express S. pombe pbr1 in C. albicans) to confirm conserved mechanisms .

Q. How can researchers optimize structure-activity relationship (SAR) studies for this compound analogs?

Focus on modifying the disaccharide core and aryl side chains:

  • Glycosylation variants : Replace D-glucal with L-rhamnose to assess stereochemical impacts on target binding .
  • Aryl substituents : Introduce electron-withdrawing groups (e.g., nitro) to enhance interactions with the enzyme’s hydrophobic pockets.
  • High-throughput screening : Use fluorescence-polarization assays to measure competitive displacement of this compound from purified glucan synthase .

Methodological Resources

  • Synthesis : Refer to Denmark et al. (2007) for catalytic cross-coupling protocols .
  • Enzyme assays : Follow protocols in Journal of Bacteriology (1995) for glucan synthase activity measurements .
  • Genetic validation : Use fluorophenylalanine-induced haploidization in S. pombe for linkage analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.